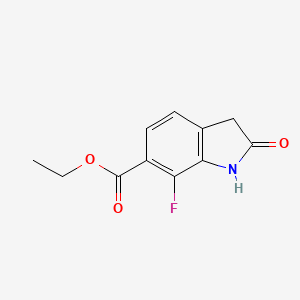
Ethyl 7-fluoro-2-oxoindoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-fluoro-2-oxoindoline-6-carboxylate is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 7th position enhances the compound’s chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-fluoro-2-oxoindoline-6-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoroindoline.
Oxidation: The indoline is oxidized to form 7-fluoro-2-oxoindoline.
Esterification: The final step involves the esterification of 7-fluoro-2-oxoindoline with ethyl chloroformate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 7-fluoro-2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Fluorinated indole derivatives.
Reduction Products: Hydroxyindoline derivatives.
Substitution Products: Various substituted indoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 7-fluoro-2-oxoindoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 7-fluoro-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, leading to its biological effects. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparaison Avec Des Composés Similaires
Ethyl 2-oxoindoline-6-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
7-Fluoroindoline: A precursor in the synthesis of Ethyl 7-fluoro-2-oxoindoline-6-carboxylate.
2-Oxoindoline-6-carboxylate Derivatives: Various derivatives with different substituents at the 7th position.
Uniqueness: The presence of the fluorine atom in this compound distinguishes it from other similar compounds. This fluorine atom enhances the compound’s chemical stability, lipophilicity, and biological activity, making it a valuable compound in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C11H10FNO3 |
|---|---|
Poids moléculaire |
223.20 g/mol |
Nom IUPAC |
ethyl 7-fluoro-2-oxo-1,3-dihydroindole-6-carboxylate |
InChI |
InChI=1S/C11H10FNO3/c1-2-16-11(15)7-4-3-6-5-8(14)13-10(6)9(7)12/h3-4H,2,5H2,1H3,(H,13,14) |
Clé InChI |
SNCPLJNFUCYLDX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(CC(=O)N2)C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















